An In-Depth Technical Guide to N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride
An In-Depth Technical Guide to N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride is a heterocyclic compound featuring a pyrrolidine ring and a sulfonamide functional group. While specific data for this molecule is limited in public literature, its structural motifs are prevalent in a wide array of pharmacologically active agents. This guide provides a comprehensive overview of its core properties, a postulated synthesis pathway, potential biological significance, and essential analytical and safety protocols, drawing upon established knowledge of analogous chemical structures. This document is intended to serve as a foundational resource for researchers investigating this compound and similar chemical entities.
Introduction: Unveiling a Scaffold of Potential
The pyrrolidine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous natural alkaloids and synthetic drugs.[1][2] Its saturated, non-planar nature allows for a three-dimensional exploration of chemical space, often contributing to enhanced binding affinity and improved pharmacokinetic profiles.[1] Similarly, the sulfonamide group is a well-established pharmacophore, integral to a multitude of therapeutic agents, including antibacterial and anti-inflammatory drugs.[3][4] The convergence of these two moieties in N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride suggests a molecule of significant interest for chemical and biological exploration. This guide aims to consolidate the available information and provide expert insights into the foundational properties and potential applications of this compound.
Physicochemical Properties and Structural Analysis
Table 1: Core Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₆H₁₅ClN₂O₂S | Supplier Data |
| Molecular Weight | 214.71 g/mol | Calculated |
| Appearance | Solid (predicted) | Supplier Data |
| Purity | Typically ≥95% | Supplier Data |
| InChI Key | YQECDOZPXSNTCY-UHFFFAOYSA-N | Supplier Data |
The hydrochloride salt form suggests good aqueous solubility, a desirable trait for many biological applications. The tertiary sulfonamide structure imparts a degree of chemical stability.[3]
Figure 2: Proposed two-step synthesis of the target compound.
Step-by-Step Protocol:
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Sulfonylation: To a solution of 3-(methylamino)pyrrolidine in a suitable aprotic solvent like dichloromethane (DCM), a base such as pyridine is added. The mixture is cooled to 0°C. Methanesulfonyl chloride is then added dropwise while maintaining the temperature. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: The reaction mixture is washed with a mild acid (e.g., 1M HCl) to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
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Salt Formation: The purified N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide is dissolved in a suitable solvent like diethyl ether. A solution of hydrochloric acid in diethyl ether is then added dropwise with stirring. The resulting precipitate, N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride, is collected by filtration, washed with cold ether, and dried under vacuum.
Potential Biological and Pharmacological Significance
The pyrrolidine sulfonamide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities. [5][6]
-
Enzyme Inhibition: Many sulfonamide-containing compounds are known enzyme inhibitors. For instance, certain pyrrolidine-based benzenesulfonamide derivatives have shown potent inhibition of carbonic anhydrase and acetylcholinesterase. [5]* Antimicrobial Activity: The sulfonamide class of drugs historically includes potent antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. [4]* Central Nervous System (CNS) Activity: The pyrrolidine ring is a common feature in molecules targeting CNS receptors. The structural similarity of the core to neurotransmitters suggests potential interactions with various receptors and transporters.
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Antidiabetic Properties: Some sulfonamide derivatives of pyrrolidine have been investigated as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. [6] It is important to emphasize that these are potential areas of investigation, and the specific biological activity of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride would require dedicated screening and pharmacological studies.
Analytical Characterization: A Methodological Approach
A robust analytical methodology is crucial for the unambiguous identification and purity assessment of the compound. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the gold standard for analyzing sulfonamide compounds. [7][8][9] Table 2: Hypothetical HPLC-MS/MS Parameters
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 2.6 µm) | Provides good retention and separation for polar to moderately non-polar compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol | Organic solvent for gradient elution. |
| Gradient | 5-95% B over 10 minutes | A standard gradient to elute compounds with a range of polarities. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen atoms in the pyrrolidine ring are readily protonated. |
| MS/MS Transitions | Precursor ion [M+H]⁺ → Product ions | Specific transitions would need to be determined experimentally by infusing a standard solution. |
Protocol for Purity and Identity Confirmation:
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or water). Serial dilutions are made to create calibration standards.
-
HPLC Separation: The sample is injected into the HPLC system, and the compound is separated from any impurities on the C18 column using the specified gradient.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The mass of the protonated molecule ([M+H]⁺) is monitored in a full scan (MS1).
-
Fragmentation Analysis (MS/MS): The precursor ion is selected and fragmented in the collision cell. The resulting product ions are detected (MS2), providing a unique fragmentation pattern that confirms the compound's identity.
-
Quantification: The peak area of a specific, stable product ion is used for quantification against the calibration curve.
Safety and Handling
Based on available safety data sheets for N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride and structurally related compounds, the following precautions should be observed. Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
First Aid:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Conclusion: A Call for Further Investigation
N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride represents a chemical entity with considerable, yet largely unexplored, potential. Its structural composition, combining the versatile pyrrolidine scaffold with the pharmacologically significant sulfonamide group, positions it as a promising candidate for further investigation in various fields of chemical and biological research. This guide has provided a foundational understanding of its properties, a plausible synthetic approach, and key considerations for its analysis and handling. It is our hope that this document will serve as a valuable resource and a catalyst for future studies that will fully elucidate the scientific contributions of this intriguing molecule.
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ResearchGate. (2021). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
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Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]
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